molecular formula C9H8O B1293835 3-Methylbenzofuran CAS No. 21535-97-7

3-Methylbenzofuran

Cat. No.: B1293835
CAS No.: 21535-97-7
M. Wt: 132.16 g/mol
InChI Key: ZRXHLJNBNWVNIM-UHFFFAOYSA-N
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Description

3-Methylbenzofuran is an organic compound with the molecular formula C9H8O. It belongs to the benzofuran family, characterized by a fused benzene and furan ring system. This compound is of significant interest due to its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3-Methylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Methylbenzofuran, a derivative of benzofuran, has been found to exhibit antimicrobial activity . The primary targets of this compound are likely to be bacterial cells, particularly strains of E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . These bacteria are common pathogens, and the ability of this compound to inhibit their growth suggests a potential role in antimicrobial therapy.

Biochemical Pathways

This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . This antimicrobial activity suggests that the compound could be effective in treating infections caused by the targeted bacteria.

Safety and Hazards

When handling 3-Methylbenzofuran, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

Benzofuran compounds, including 3-Methylbenzofuran, are being studied for their potential therapeutic applications. Many of these compounds have shown promising results in preclinical studies, particularly in the field of anticancer research . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

Biochemical Analysis

Biochemical Properties

3-Methylbenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes it interacts with is cytochrome P450, a group of enzymes involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the oxidation of the compound, leading to the formation of epoxides . These epoxides can further react with other biomolecules, influencing various metabolic pathways.

Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In non-small cell lung cancer cells, this compound derivatives have demonstrated significant anticancer activity by inhibiting cell growth and inducing apoptosis . This compound affects cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to VEGFR-2 results in the inhibition of its kinase activity, thereby blocking downstream signaling pathways involved in angiogenesis .

Additionally, this compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive epoxides . These epoxides can covalently bind to nucleophilic sites on proteins and DNA, potentially causing cellular damage and triggering apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the accumulation of the compound in vital organs.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The initial step in its metabolism involves the oxidation of the methyl group to form an epoxide intermediate . This intermediate can undergo further reactions, including hydrolysis and conjugation with glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body.

The interaction of this compound with cytochrome P450 enzymes also affects the metabolic flux of other substrates, potentially leading to altered levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, but it can also be found in the nucleus and other organelles . The localization of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzofuran can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by methylation. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of free radical cyclization cascades and proton quantum tunneling has been reported to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, halogenated, and nitro derivatives of this compound, which are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 2-Methylbenzofuran
  • Benzofuran
  • 3-Methylbenzothiophene
  • 2,3-Dihydrobenzofuran

Comparison: 3-Methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methylbenzofuran, it exhibits different reactivity and selectivity in chemical reactions. Its biological activities also vary, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHLJNBNWVNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175871
Record name 3-Methylbenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-97-7
Record name 3-Methylbenzofuran
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzofuran
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Record name 3-Methylbenzofuran
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Record name 3-methylbenzofuran
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Record name 3-METHYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methylbenzofuran?

A1: this compound has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic techniques can be employed for structural elucidation, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule.
  • Infrared (IR) spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic vibrational frequencies.
  • Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

Q3: What are some common synthetic routes for this compound derivatives?

A3: Several synthetic strategies are employed, including:

  • Radical cyclization: This approach utilizes radical initiators to form the benzofuran ring system from appropriate precursors.
  • Palladium-catalyzed nucleomethylation: This method facilitates the simultaneous formation of the heteroaromatic ring and the methyl group in this compound derivatives.
  • Domino hydroarylation/cycloisomerization: This silver-catalyzed approach utilizes 2-alkynylquinoline-3-carbaldehydes to generate aryl-functionalized pyranoquinolines, including those with this compound substituents.

Q4: How does the presence of a methyl group at the 3-position influence the reactivity of benzofuran?

A4: The 3-methyl group can impact reactivity by:

  • Steric hindrance: The methyl group can hinder reactions occurring at the adjacent 2-position.
  • Electronic effects: The electron-donating nature of the methyl group can influence the electron density within the benzofuran ring, affecting electrophilic aromatic substitution reactions.

Q5: What are some notable biological activities exhibited by this compound derivatives?

A5: this compound derivatives display a range of activities, including:

  • Antitumor activity: Certain derivatives have shown efficacy against non-small cell lung cancer cell lines by potentially inhibiting VEGFR-2.
  • Insecticidal properties: Some this compound-2-carboxylic acid derivatives exhibit insecticidal activity against sweet potato weevils.
  • Antimicrobial activity: Various derivatives demonstrate antibacterial and antifungal properties. ,
  • Allosteric modulation of Hsp90 activity: Certain 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives can modulate the activity of the heat shock protein Hsp90, a potential target for cancer therapy.

Q6: What are the potential applications of this compound derivatives in medicinal chemistry?

A6: The diverse biological activities of this compound derivatives make them promising candidates for drug development targeting:

  • Cancer ,
  • Infectious diseases ,
  • Agricultural pests

Q7: How do structural modifications of the this compound scaffold affect biological activity?

A7: SAR studies have revealed that:

  • Substituents on the benzofuran ring: The type and position of substituents significantly influence activity. For example, methoxy groups often enhance potency, while halogen atoms can modulate selectivity. ,
  • Side chain modifications: Changes in the side chain attached to the benzofuran core also impact activity. For instance, varying the length and substitution pattern of the side chain can alter binding affinity and selectivity for specific targets.

Q8: Are there specific structural features associated with improved antitumor activity in this compound derivatives?

A8: Research suggests that:

  • Presence of a 2-(4-hydroxyphenyl) group: This motif appears crucial for allosteric modulation of Hsp90 activity, a promising target for cancer therapy.
  • Incorporation of basic nitrogen atoms: Inclusion of morpholine or other basic nitrogen-containing groups within the side chain can enhance antitumor activity, potentially through improved interactions with biological targets.

Q9: What are some natural products containing the this compound motif?

A9: this compound is found in various natural products, including:

  • Eupomatenoids: These neolignans are isolated from Eupomatia species and exhibit diverse biological activities. ,
  • Glycybenzofuran and glycyuralin E: These compounds are found in licorice and display antibacterial activity.
  • Conocarpan: This neolignan is found in Piper decurrens and exhibits insecticidal properties.

Q10: How can biomimetic chemistry be applied to this compound derivatives?

A10: Biomimetic approaches can be used to:

  • Synthesize natural products: Mimicking biosynthetic pathways can lead to efficient syntheses of complex this compound-containing natural products.
  • Develop new reactions: Studying the reactivity of this compound in natural product biosynthesis can inspire new synthetic transformations.

Q11: How can computational chemistry be used to study this compound derivatives?

A11: Computational methods are valuable for:

  • Mechanism elucidation: Density functional theory (DFT) calculations can provide insights into reaction mechanisms, such as those involved in palladium-catalyzed reactions of this compound.

Q12: What analytical techniques are used to quantify this compound and its derivatives?

A12: Common analytical techniques include:

  • High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying this compound derivatives in complex mixtures, such as natural product extracts.
  • Gas chromatography-mass spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile this compound derivatives.

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